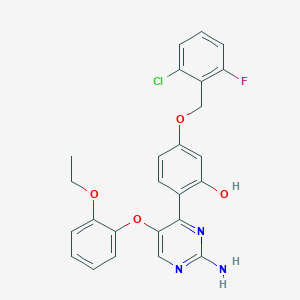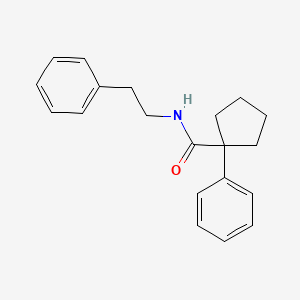
N-phenethyl-1-phenylcyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenethyl-1-phenylcyclopentanecarboxamide, commonly known as phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s and is known for its cognitive enhancing properties. Phenylpiracetam is a modified version of piracetam, which is the first nootropic drug developed. Phenylpiracetam has been found to improve memory, learning, and cognitive function, making it a popular supplement among students, athletes, and professionals.
Applications De Recherche Scientifique
1. Photoprotection and Antiaging Properties
N-phenethyl caffeamide (K36) has shown promising results as an antioxidant and antiphotoaging agent. Studies reveal its potential in inhibiting type I procollagen degradation and stimulating collagen synthesis in human skin fibroblasts. Further, K36 exhibits anti-inflammatory and antiphotoaging activities, potentially making it a valuable ingredient in cosmetic and skincare products for antiaging purposes (Y. Kuo et al., 2015).
2. Cancer Chemoprevention
Phenethyl isothiocyanate (PEITC) and related compounds, including N-phenethyl derivatives, have been explored for their chemopreventive properties against cancer. PEITC has been shown to activate c-Jun N-terminal kinase 1 (JNK1), which plays a role in the regulation of Phase II detoxifying enzymes, contributing to its chemopreventive efficacy (R. Yu et al., 1996).
3. Opioid Analgesic Research
N-Phenethyl derivatives related to fentanyl, an opioid analgesic, have been studied for their potential analgesic properties and receptor binding affinities. These compounds, including variants of N-phenethyl-1-phenylcyclopentanecarboxamide, have shown varying degrees of agonist and antagonist properties at opioid receptors, indicating potential for development as analgesics (J. Bagley et al., 1989).
4. Neuroprotection and Anti-Inflammatory Activity
Phenylethanoid glycosides, which include phenethyl derivatives, exhibit diverse bioactivities such as neuroprotection, anti-inflammatory, antioxidant, and immunomodulatory effects. Their pharmacokinetic properties also make them significant in medicinal chemistry research (Zhenzhen Xue et al., 2016).
5. Antimicrobial Activity
Studies on N-(phenethyl)piperazinyl quinolone derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative microorganisms. This indicates the potential of N-phenethyl derivatives in developing new antimicrobial agents (A. Foroumadi et al., 2006).
Propriétés
IUPAC Name |
1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-19(21-16-13-17-9-3-1-4-10-17)20(14-7-8-15-20)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFMFVWEVFLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330864 |
Source


|
| Record name | 1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide | |
CAS RN |
512795-97-0 |
Source


|
| Record name | 1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


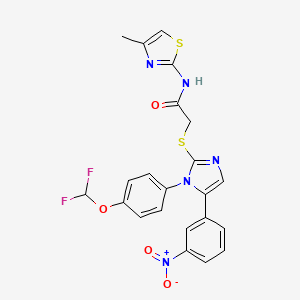

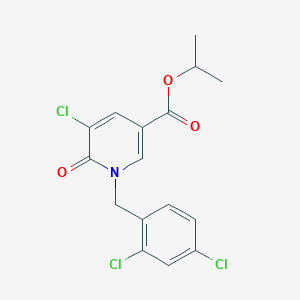
![3,6-Dichloro-N-(oxolan-2-ylmethyl)-N-[(4-oxo-3H-quinazolin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2465797.png)
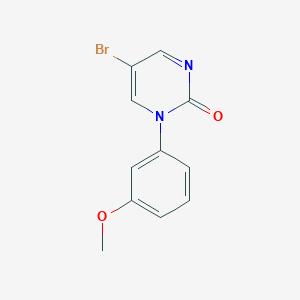
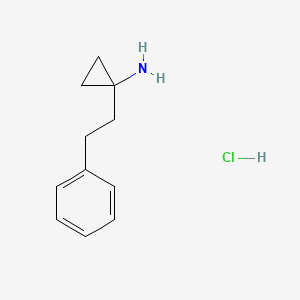

![1-[[2-(Trifluoromethoxy)phenyl]methyl]triazole](/img/structure/B2465802.png)
![N-(2-chloro-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)phenyl)acetamide](/img/structure/B2465803.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2465804.png)
![1-(Tert-butoxycarbonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2465806.png)
